tert-Butyl 2-aminobenzoate

描述

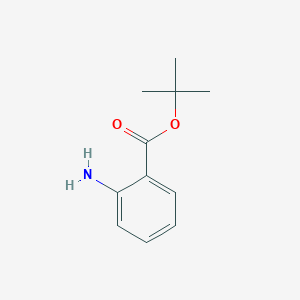

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXMPGOKFMBDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392403 | |

| Record name | tert-Butyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64113-91-3 | |

| Record name | tert-Butyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-aminobenzoate, a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. This document details its chemical and physical properties, safety and handling guidelines, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

This compound, also known as tert-Butyl anthranilate, is an aromatic amine and an ester. Its unique structure makes it a valuable building block in the synthesis of various heterocyclic compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64113-91-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 193.24 g/mol | [1][2][3][4] |

| Appearance | Brownish liquid | [2] |

| Density | 1.06 g/mL at 20 °C | [1][2][3][4] |

| Boiling Point | 284.1 °C at 760 mmHg | [2] |

| Flash Point | 142.6 °C | [2] |

| Refractive Index | n20/D 1.540 | [1][2][3][4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage Temperature | 2-8°C | [1][2][3][4] |

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): δ 7.82 (dd, 1H), 7.22 (ddd, 1H), 6.55-6.65 (m, 2H), 5.7 (br s, 1H), 1.58 (s, 9H).

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with GHS07 for health hazards.

Table 2: Safety Information for this compound

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H317: May cause an allergic skin reaction. | [3][4] |

| Precautionary Statements | P261, P272, P280, P302 + P352, P333 + P313, P362 + P364 | [3][4] |

| Personal Protective Equipment | Eyeshields, Faceshields, Gloves | [3] |

Always handle this chemical in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the safety data sheet.

Experimental Protocols

Synthesis of this compound from tert-Butyl 2-nitrobenzoate

This protocol details the reduction of a nitro group to an amine to yield the target compound.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Methodology:

-

Preparation: In a 5 L Parr reactor, dissolve tert-butyl 2-nitrobenzoate (194.8 g, 0.873 mol) in ethanol (2.5 L).

-

Catalyst Addition: Add Raney's nickel catalyst (72 g), previously washed five times with ethanol, to the solution.

-

Degassing: Degas the reaction system three times by evacuating and then filling it with nitrogen.

-

Hydrogenation: Pressurize the system with hydrogen to an initial pressure of 30 psi. After 1.5 hours, increase the hydrogen pressure to 50 psi.

-

Reaction: Stir the reaction mixture overnight. The reaction is complete in about one day, indicated by the cessation of hydrogen uptake.

-

Work-up: Filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate by evaporation to yield this compound as a brown oil (160.8 g, 95% yield).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of quinazolinones. Quinazolinone derivatives are a class of compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.[2][5][6]

Role in the Synthesis of Bioactive Quinazolinones

Caption: Pathway to Bioactive Quinazolinones.

The amino and ester functionalities of this compound allow for the construction of the quinazolinone ring system. By reacting it with various reagents, a diverse library of quinazolinone derivatives can be synthesized and screened for potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The tert-butyl ester group can also serve as a protecting group that can be removed under specific conditions to allow for further molecular modifications. This versatility makes this compound a cornerstone reagent for medicinal chemists and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cas 64113-91-3,this compound | lookchem [lookchem.com]

- 3. This compound = 97.0 64113-91-3 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of tert-Butyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of tert-Butyl 2-aminobenzoate (CAS No. 64113-91-3). The information is compiled from various chemical suppliers and databases, offering a foundational resource for its use in research and development.

Core Physical Properties

This compound is a derivative of anthranilic acid, appearing as a brown to dark brown liquid at room temperature.[1] Its core physical characteristics are summarized in the table below, providing a clear comparison of its quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | Brown to nigger-brown liquid | [1] |

| Boiling Point | 284.1 °C at 760 mmHg | [1] |

| Density | 1.06 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.540 | [1] |

| Flash Point | 142.6 °C | [1] |

| Vapor Pressure | 0.00138 mmHg at 25 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Storage Temperature | 2-8°C | [1] |

| Melting Point | Not available | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported:

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. For this compound, the following chemical shifts have been reported in CDCl₃:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | dd | 1H | Aromatic Proton |

| 7.22 | ddd | 1H | Aromatic Proton |

| 6.55-6.65 | m | 2H | Aromatic Protons |

| 5.7 | br s | 1H | Amine Proton (NH) |

| 1.58 | s | 9H | tert-Butyl Protons |

Other Spectroscopic Data

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures for these measurements are well-established.

Determination of Physical Properties Workflow

Caption: A logical workflow for the synthesis, purification, and subsequent characterization of this compound.

General Protocol for Spectroscopic Analysis

The following diagram outlines a general workflow for obtaining and interpreting spectroscopic data, which is applicable to this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Crystalline Structure

There is currently no publicly available data on the crystal structure or polymorphism of this compound. Further research involving single-crystal X-ray diffraction would be required to elucidate these properties.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory practices for handling chemicals should be followed, including the use of personal protective equipment. The compound should be stored in a cool, dry, and well-ventilated area.[1]

References

An In-depth Technical Guide to the ¹H NMR Spectral Data of tert-Butyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 2-aminobenzoate. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted ¹H NMR data set based on the analysis of analogous compounds, namely 2-aminobenzoic acid and tert-butyl acetate. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons of the aminobenzoate ring and the protons of the tert-butyl group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| H-6 | ~ 7.85 | dd | 1H | J = 8.0, 1.6 |

| H-4 | ~ 7.25 | ddd | 1H | J = 8.4, 7.2, 1.6 |

| H-3 | ~ 6.65 | d | 1H | J = 8.4 |

| H-5 | ~ 6.60 | t | 1H | J = 7.6 |

| -NH₂ | ~ 5.70 | br s | 2H | N/A |

| -C(CH₃)₃ | ~ 1.55 | s | 9H | N/A |

Disclaimer: The data presented in this table are predicted values based on spectral data from analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The ¹H NMR spectrum can be recorded on a 300 MHz, 400 MHz, or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and coupling constants to aid in structural elucidation.

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in Table 1.

Caption: Molecular structure of this compound with proton labeling.

Logical Relationship of Spectral Data

The following workflow illustrates the process of predicting and interpreting the ¹H NMR spectrum of this compound.

Caption: Workflow for predicting and interpreting the ¹H NMR spectrum.

In-Depth Technical Guide to the 13C NMR Spectrum of tert-Butyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2-aminobenzoate. This document includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural diagram for clear spectral assignment.

Chemical Structure and Carbon Numbering

The chemical structure of this compound is presented below, with each carbon atom systematically numbered to facilitate the assignment of chemical shifts in the ¹³C NMR spectrum.

Caption: Chemical structure of this compound with IUPAC numbering for ¹³C NMR assignments.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are calculated based on established NMR prediction algorithms and provide a reliable reference for spectral interpretation. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |

| C1 | 110 - 115 | Singlet |

| C2 | 148 - 152 | Singlet |

| C3 | 115 - 120 | Singlet |

| C4 | 130 - 135 | Singlet |

| C5 | 116 - 121 | Singlet |

| C6 | 133 - 138 | Singlet |

| C7 (C=O) | 165 - 170 | Singlet |

| C8 (quat.) | 80 - 85 | Singlet |

| C9, C10, C11 (CH₃) | 27 - 32 | Singlet |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.

-

Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient signal detection.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., ~20,000 Hz on a 400 MHz instrument) is sufficient to cover the expected range of ¹³C chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

-

Pulse Angle: A 30-45° pulse angle is often used to reduce the overall experiment time while maintaining good signal-to-noise.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans are required. Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction algorithm is applied to correct for any distortions and produce a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A flowchart outlining the key stages of a ¹³C NMR experiment.

Introduction to FT-IR Spectroscopy of tert-Butyl 2-aminobenzoate

An In-depth Technical Guide to the FT-IR Analysis of tert-Butyl 2-aminobenzoate

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a visual representation of the experimental workflow.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR analysis is crucial for confirming its molecular structure, which incorporates a primary aromatic amine, an aromatic ester, and a tert-butyl group. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, providing a unique spectroscopic fingerprint for the molecule.

The structure of this compound (C₁₁H₁₅NO₂) features:

-

An aromatic ring substituted with an amine and an ester group.

-

A primary amine (-NH₂) group, which gives rise to characteristic N-H stretching and bending vibrations.

-

An ester (-COOC(CH₃)₃) group, characterized by a strong carbonyl (C=O) stretch and C-O stretching vibrations. The conjugation of the carbonyl group with the aromatic ring influences the position of its absorption band.

-

A tert-butyl group , which has distinctive C-H stretching and bending modes.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted FT-IR absorption bands for this compound based on the characteristic frequencies of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |

| 3480 - 3440 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium | Primary amines typically show two N-H stretching bands; this is the higher frequency band.[1][2] |

| 3390 - 3350 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium | This is the lower frequency N-H stretching band for a primary amine.[1][2] |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium | Stretching vibrations of C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.[3][4] |

| 2980 - 2950 | Aliphatic C-H Asymmetric Stretch | tert-Butyl & Methyl Groups | Strong | C-H stretching from the tert-butyl group. |

| 2870 - 2860 | Aliphatic C-H Symmetric Stretch | tert-Butyl & Methyl Groups | Medium | C-H stretching from the tert-butyl group. |

| 1725 - 1705 | C=O Stretch (Ester) | Aromatic Ester | Strong | The carbonyl stretch for an aromatic ester is typically at a lower wavenumber than for a saturated ester due to conjugation with the aromatic ring.[4][5][6] |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium | This bending vibration is characteristic of primary amines.[1] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium | Aromatic rings typically show a series of absorptions in this region due to ring stretching.[3] |

| 1395 - 1385 & ~1365 | C-H Bend (Symmetric & Asymmetric) | tert-Butyl Group | Medium | Characteristic bending vibrations for the tert-butyl group, often seen as a doublet. |

| 1335 - 1250 | Aromatic C-N Stretch | Primary Aromatic Amine | Strong | The stretching vibration of the C-N bond in aromatic amines is typically strong.[1][2] |

| 1300 - 1250 | Asymmetric C-C-O Stretch | Aromatic Ester | Strong | One of the characteristic C-O stretches for aromatic esters.[5] |

| 1150 - 1100 | Symmetric O-C-C Stretch | Aromatic Ester | Strong | The second characteristic C-O stretch for aromatic esters.[5] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Aromatic Ring | Strong | The pattern of these bands can give information about the substitution pattern on the aromatic ring.[3] |

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for the analysis of liquid samples like this compound.[7][8][9][10]

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Experimental Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Install the ATR accessory in the spectrometer's sample compartment.

-

-

ATR Crystal Cleaning:

-

Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned.

-

Moisten a lint-free wipe with a suitable solvent, such as isopropanol.

-

Gently wipe the crystal surface to remove any residual contaminants.

-

Use a dry, lint-free wipe to ensure the crystal is completely dry.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum.

-

This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.[11] Only a sufficient amount to cover the crystal surface is needed.

-

If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal surface. Apply gentle and consistent pressure.

-

-

Sample Spectrum Acquisition:

-

Data Processing and Analysis:

-

After the scan is complete, the software will display the background-corrected FT-IR spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption peaks and compare their wavenumbers to the expected values in the data table to confirm the identity and purity of the sample.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to remove all traces of the sample, preparing the instrument for the next user.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process using the ATR technique.

Caption: Experimental workflow for FT-IR analysis using the ATR method.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. mt.com [mt.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

Mass Spectrometry of tert-Butyl 2-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of tert-butyl 2-aminobenzoate, a compound of interest in synthetic chemistry and drug development. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis.

Introduction

This compound (also known as tert-butyl anthranilate) is an aromatic ester with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1] Its structure, featuring a bulky tert-butyl ester group ortho to an amino group, leads to a distinct fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in complex mixtures. This guide focuses on the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Electron Ionization Mass Spectrometry and Fragmentation

Upon entering the mass spectrometer, molecules of this compound are bombarded with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The mass spectrum of this compound is characterized by several key fragmentation pathways, including the loss of the tert-butyl group, cleavage of the ester moiety, and rearrangements influenced by the ortho-amino group (the "ortho effect").[2][3][4]

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is expected to show a series of characteristic fragment ions. The major ions and their proposed structures are summarized in the table below. The relative abundances are estimated based on typical fragmentation patterns of similar compounds and available spectral data.[5]

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance |

| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion | Low |

| 137 | [C₇H₇NO₂]⁺• | Ion resulting from loss of C₄H₈ (isobutylene) | High |

| 120 | [C₇H₆NO]⁺ | Ion resulting from subsequent loss of OH• | Moderate |

| 119 | [C₇H₅O₂]⁺ | Ion resulting from loss of the amino group and the tert-butyl radical | High |

| 92 | [C₆H₆N]⁺ | Ion from cleavage of the ester group | Moderate |

| 57 | [C₄H₉]⁺ | tert-butyl cation | High |

Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 193) proceeds through several key steps. A primary fragmentation is the loss of a neutral isobutylene molecule (C₄H₈) via a McLafferty-type rearrangement, leading to the formation of the ion at m/z 137. This ion can then lose a hydroxyl radical to form the ion at m/z 120. Another significant fragmentation pathway involves the cleavage of the tert-butyl group as a radical, followed by rearrangement and loss of the amino group to yield the ion at m/z 119. The formation of the stable tert-butyl cation at m/z 57 is also a prominent feature of the spectrum.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound by GC-MS.

1. Sample Preparation

-

Solvent: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: The concentration should be optimized for the instrument being used, typically in the range of 10-100 µg/mL.

-

Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the sample solution.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Scan Speed: 2-3 scans/second.

-

Data Acquisition: Full scan mode. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying this compound in a sample using GC-MS.

Conclusion

The mass spectrometry of this compound under electron ionization provides a characteristic fragmentation pattern that allows for its confident identification. The key fragments at m/z 137, 120, 119, and 57 are diagnostic for its structure. By employing the experimental protocol outlined in this guide, researchers and drug development professionals can effectively analyze and characterize this compound in various matrices.

References

- 1. lookchem.com [lookchem.com]

- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. | Semantic Scholar [semanticscholar.org]

- 5. Benzoic acid, 2-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 3430448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on tert-Butyl 2-aminobenzoate: Synthesis and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-Butyl 2-aminobenzoate is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a reagent in peptide synthesis. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and molecular structure. It is important to note that as of the date of this publication, a definitive experimental crystal structure for this compound has not been deposited in major crystallographic databases. This guide therefore focuses on established synthetic protocols and molecular characteristics, providing a foundational resource for researchers utilizing this compound.

Introduction

This compound, also known as tert-butyl anthranilate, is an organic compound with the chemical formula C₁₁H₁₅NO₂.[1] Its structure consists of a benzene ring substituted with an amino group and a tert-butyl ester group at positions 2 and 1, respectively. The presence of the bulky tert-butyl group provides steric hindrance, which can be strategically employed in organic synthesis to influence reaction outcomes. Furthermore, the amino and ester functionalities make it a versatile precursor for the synthesis of various pharmaceutical and chemical entities, including quinazolinones.

Despite its utility, a comprehensive analysis of its solid-state structure is currently absent from the public scientific literature. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for this specific molecule. Consequently, this guide will focus on providing a robust overview of its synthesis and known molecular properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Brown oily liquid | [1] |

| Boiling Point | 284.1 °C at 760 mmHg | [1] |

| Density | 1.06 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.540 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound via the reduction of tert-butyl 2-nitrobenzoate.

3.1. Materials and Equipment

-

tert-Butyl 2-nitrobenzoate

-

Ethanol

-

Raney Nickel catalyst

-

Diatomaceous earth

-

5 L Parr reactor

-

Filtration apparatus

-

Rotary evaporator

-

Nitrogen gas supply

-

Hydrogen gas supply

3.2. Procedure

-

Reactor Setup: In a 5 L Parr reactor, dissolve tert-butyl 2-nitrobenzoate (194.8 g, 0.873 mol) in ethanol (2.5 L).

-

Catalyst Addition: Add Raney Nickel catalyst (72 g), previously washed five times with ethanol, to the solution.

-

Inerting the System: Degas the reaction system three times by evacuating the reactor and backfilling with nitrogen gas.

-

Hydrogenation:

-

Pressurize the system with hydrogen to an initial pressure of 30 psi.

-

After 1.5 hours, increase the hydrogen pressure to 50 psi.

-

Allow the reaction mixture to stir overnight. The pressure may reduce to 30 psi, at which point it should be repressurized to 50 psi.

-

-

Reaction Completion and Work-up:

-

Upon completion of the reaction (approximately 24 hours), filter the mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate by evaporation under reduced pressure to yield the product.

-

-

Product Characterization: The final product, this compound, is obtained as a brown oily substance (160.8 g, 95% yield).[1] Characterization can be performed using ¹H NMR spectroscopy.[1]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: 2D Molecular Structure of this compound.

Conclusion

This compound is a readily synthesized and versatile intermediate in organic chemistry. While the absence of a published crystal structure limits a complete understanding of its solid-state properties and intermolecular interactions, the synthetic protocols and physicochemical data presented in this guide provide a valuable resource for researchers. Future studies involving single-crystal X-ray diffraction would be highly beneficial to the scientific community, enabling a more profound understanding of this compound's structural characteristics and its behavior in the solid state. Such data would undoubtedly aid in its application in drug design and materials science.

References

A Technical Guide to the Solubility of tert-Butyl 2-aminobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-aminobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This document summarizes available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative information and data for structurally similar compounds, such as its isomer tert-butyl 4-aminobenzoate and the related compound butyl anthranilate, can provide valuable insights into its expected solubility behavior.

Qualitative Solubility of this compound:

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

Quantitative Solubility of Structurally Related Compounds:

The following table presents quantitative solubility data for butyl anthranilate and qualitative information for tert-butyl 4-aminobenzoate. This data can be used to estimate the solubility of this compound, considering the structural similarities. The presence of the bulky tert-butyl group is expected to influence solubility compared to the n-butyl group in butyl anthranilate.

| Compound | Solvent | Temperature (°C) | Solubility |

| Butyl Anthranilate | Water | 25 | 30.4 mg/L |

| Butyl Anthranilate | Ethanol | - | Soluble |

| Butyl Anthranilate | Oils | - | Soluble |

| tert-Butyl 4-aminobenzoate | Water | - | Limited |

| tert-Butyl 4-aminobenzoate | Ethanol | - | Soluble[1] |

| tert-Butyl 4-aminobenzoate | Acetone | - | Soluble[1] |

Note: The quantitative data for butyl anthranilate and qualitative information for tert-butyl 4-aminobenzoate are provided as a reference to infer the potential solubility characteristics of this compound. Experimental determination is recommended for precise solubility values.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Beakers or evaporation dishes

-

Drying oven

-

Magnetic stirrer and stir bars (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture using a magnetic stirrer or by intermittent shaking for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed beaker or evaporation dish. Record the exact mass of the empty container.

-

-

Solvent Evaporation and Mass Determination:

-

Place the beaker or evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

-

Continue drying until a constant mass is achieved, indicating that all the solvent has evaporated.

-

Allow the container with the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty container from the final mass of the container with the dried solute.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solute from the mass of the filtered saturated solution (which needs to be determined by weighing the filtered solution before evaporation).

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the step-by-step process of determining the solubility of a solid organic compound in a solvent using the gravimetric method.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This diagram illustrates the relationship between the properties of the solute and solvent that determine solubility.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 2-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl 2-aminobenzoate, an important intermediate in organic synthesis. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the synthetic pathway and experimental workflow.

Introduction

This compound, also known as tert-butyl anthranilate, is a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its utility is prominent in the preparation of quinazolinones and other nitrogen-containing ring systems. The tert-butyl ester group serves as a useful protecting group that can be selectively cleaved under specific acidic conditions. This guide outlines a reliable synthetic route and provides a thorough characterization of the final product.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, tert-butyl 2-nitrobenzoate. An alternative conceptual approach involves the direct esterification of 2-aminobenzoic acid.

Synthesis via Reduction of tert-Butyl 2-nitrobenzoate

This method involves the catalytic hydrogenation of tert-butyl 2-nitrobenzoate using Raney Nickel as the catalyst.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a 5 L Parr reactor, dissolve tert-butyl 2-nitrobenzoate (194.8 g, 0.873 mol) in ethanol (2.5 L).

-

Catalyst Addition: Carefully add Raney Nickel catalyst (72 g), previously washed five times with ethanol, to the solution.

-

Degassing: Seal the reactor and degas the system three times by evacuating and then filling with nitrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen to an initial pressure of 30 psi. After 1.5 hours, increase the hydrogen pressure to 50 psi.

-

Reaction Monitoring: Stir the reaction mixture overnight. The reaction is typically complete in about one day, indicated by the cessation of hydrogen uptake.

-

Work-up: Upon completion, vent the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate by rotary evaporation to yield the crude product.

Purification Protocol:

The crude product, often a brown oil, can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.

Alternative Synthesis: Esterification of 2-Aminobenzoic Acid

Conceptually, this compound can also be synthesized by the direct esterification of 2-aminobenzoic acid with tert-butanol. This method often requires acidic conditions which can be challenging due to the presence of the amino group. A variation of this involves the conversion of the carboxylic acid to an acid chloride followed by reaction with tert-butanol.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Appearance | Pale brown to light brown solid or brown oily liquid | |

| Melting Point | 30 °C | |

| Boiling Point | 284.1 °C at 760 mmHg | |

| Density | 1.06 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.540 |

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | dd | 1H | Ar-H |

| 7.22 | ddd | 1H | Ar-H |

| 6.55-6.65 | m | 2H | Ar-H |

| 5.7 | br s | 2H | -NH₂ |

| 1.58 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Hypothetical Chemical Shifts based on related structures):

| Chemical Shift (δ) ppm | Assignment |

| 167-169 | C=O |

| 150-152 | Ar-C-NH₂ |

| 133-135 | Ar-CH |

| 130-132 | Ar-CH |

| 116-118 | Ar-CH |

| 115-117 | Ar-CH |

| 110-112 | Ar-C-C=O |

| 80-82 | -C (CH₃)₃ |

| 28-29 | -C(C H₃)₃ |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-N stretch |

Mass Spectrometry (EI-MS):

| m/z | Relative Intensity | Proposed Fragment |

| 193 | Moderate | [M]⁺ |

| 137 | High | [M - C₄H₈]⁺ (loss of isobutylene) |

| 120 | Moderate | [M - C₄H₉O]⁺ |

| 92 | Moderate | [C₆H₆N]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General Experimental Workflow.

Conclusion

This technical guide provides essential information for the successful synthesis and comprehensive characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient production and quality control of this key chemical intermediate.

Molecular Modeling of tert-Butyl 2-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of tert-butyl 2-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document outlines its fundamental molecular properties, detailed experimental protocols for its characterization, and computational modeling approaches to understand its structure and behavior at a molecular level.

Introduction to this compound

This compound, also known as tert-butyl anthranilate, is an aromatic ester with the chemical formula C₁₁H₁₅NO₂. Its structure consists of a benzene ring substituted with an amino group and a tert-butyl ester group at the ortho position. This arrangement of functional groups imparts specific chemical reactivity and physical properties that are of interest in drug design and development. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is crucial for predicting its interactions with biological targets.

Molecular Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 284.1 °C at 760 mmHg | [3] |

| Density | 1.06 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.540 | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [3] |

Computational Modeling Workflow

Molecular modeling of this compound typically involves a series of computational steps to determine its optimal geometry and predict its spectroscopic properties. A general workflow is depicted below.

Molecular Geometry

Due to the unavailability of a crystal structure for this compound in the Cambridge Structural Database (CSD), we present the computationally optimized geometry of a close analog, methyl 2-aminobenzoate.[4] This data, obtained from Density Functional Theory (DFT) calculations, provides a reasonable approximation of the bond lengths, bond angles, and dihedral angles for the core aromatic structure.

Optimized Geometric Parameters (Approximation using Methyl 2-Aminobenzoate)

The following tables summarize the key geometric parameters for the optimized structure of methyl 2-aminobenzoate, which can be used as a model for the core structure of this compound.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.405 |

| C2 | C3 | 1.391 |

| C3 | C4 | 1.401 |

| C4 | C5 | 1.398 |

| C5 | C6 | 1.399 |

| C6 | C1 | 1.411 |

| C1 | C7 | 1.501 |

| C7 | O1 | 1.213 |

| C7 | O2 | 1.359 |

| O2 | C8 | 1.439 |

| C2 | N1 | 1.395 |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 119.3 |

| C1 | C2 | C3 | 120.5 |

| C2 | C3 | C4 | 120.1 |

| C3 | C4 | C5 | 119.8 |

| C4 | C5 | C6 | 120.3 |

| C5 | C6 | C1 | 119.9 |

| C2 | C1 | C7 | 122.1 |

| C6 | C1 | C7 | 118.6 |

| C1 | C7 | O1 | 125.9 |

| C1 | C7 | O2 | 111.8 |

| O1 | C7 | O2 | 122.3 |

| C7 | O2 | C8 | 115.9 |

| C1 | C2 | N1 | 121.7 |

| C3 | C2 | N1 | 117.8 |

Table 4: Selected Dihedral Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C2 | C3 | 0.1 |

| C2 | C1 | C7 | O1 | 179.9 |

| C2 | C1 | C7 | O2 | 0.1 |

| C1 | C7 | O2 | C8 | 179.9 |

| C3 | C2 | N1 | H1 | 180.0 |

Predicted Spectroscopic Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure verification and analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on calculations for analogous structures.[5][6] Experimental data for methyl 2-aminobenzoate is also provided for comparison.[5]

Table 5: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental (Methyl 2-aminobenzoate) (ppm)[5] |

| H (Aromatic) | 7.8 - 6.5 | 7.84, 7.24, 6.62 |

| H (NH₂) | ~5.7 | 5.71 |

| H (tert-butyl) | ~1.5 | N/A |

Table 6: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted Chemical Shift (ppm) | Experimental (Methyl 2-aminobenzoate) (ppm)[5] |

| C=O | ~168 | 168.6 |

| C (Aromatic) | 150 - 110 | 150.5, 134.1, 131.2, 116.7, 116.2, 110.7 |

| C (quaternary, tert-butyl) | ~80 | N/A |

| C (methyl, tert-butyl) | ~28 | N/A |

Predicted Infrared (IR) Frequencies

The simulated IR spectrum provides insights into the vibrational modes of the molecule. Key predicted frequencies are listed below, with comparisons to experimental data for similar compounds.

Table 7: Major Predicted IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Range for Functional Group (cm⁻¹) |

| N-H Stretch | 3400 - 3300 | 3500 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2980 - 2850 | 3000 - 2850 |

| C=O Stretch (Ester) | ~1710 | 1750 - 1735 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | ~1300 | 1350 - 1250 |

| C-O Stretch (Ester) | ~1250 | 1300 - 1000 |

Experimental Protocols

Detailed methodologies for the experimental characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Conclusion

This technical guide has provided a framework for the molecular modeling of this compound. By combining computational predictions with experimental characterization, researchers can gain a detailed understanding of its structural and electronic properties. This knowledge is invaluable for its application in medicinal chemistry and materials science, aiding in the rational design of new molecules with desired biological activities and physical characteristics. While a complete experimental dataset for the title compound is not yet publicly available, the use of closely related analogs provides a strong foundation for its molecular modeling.

References

DFT calculations for tert-Butyl 2-aminobenzoate

An In-depth Technical Guide to the DFT Calculations of tert-Butyl 2-aminobenzoate

This technical guide provides a comprehensive overview of the theoretical investigation of this compound using Density Functional Theory (DFT). The content is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular properties, stability, and reactivity of this compound through computational methods. The methodologies, data, and analyses presented herein are based on established computational protocols for similar aromatic compounds.

Introduction

This compound is an organic compound belonging to the aminobenzoate ester family. It serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in a biological context. Density Functional Theory (DFT) is a powerful quantum chemical method that provides reliable insights into these molecular properties.[1][2] This guide outlines the application of DFT to elucidate the structural and electronic features of this compound.

Computational Methodology

The theoretical calculations detailed in this guide were performed using the Gaussian 09 suite of programs. The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][3] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

Experimental Protocols:

-

Geometry Optimization: The initial structure of this compound was built and subjected to full geometry optimization without any symmetry constraints. The optimization process was continued until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was below 0.0018 Å.

-

Vibrational Frequency Analysis: Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies were used to simulate the infrared (IR) spectrum.

-

Electronic Property Analysis: The optimized structure was used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, was subsequently determined.[2]

Results and Discussion

The following sections present the theoretical data obtained from the DFT calculations. Disclaimer: The quantitative data in the tables are illustrative, based on typical results for analogous molecules, as specific experimental data for this compound was not available in the cited literature.

Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and bond angles of the optimized structure of this compound are summarized in Table 1. The planarity of the benzene ring is maintained, with the amino and tert-butyl ester groups acting as substituents.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | C1-C2 (aromatic) | 1.401 |

| C-N (amino) | 1.375 | |

| C=O (ester) | 1.215 | |

| C-O (ester) | 1.340 | |

| O-C (tert-butyl) | 1.480 | |

| Bond Angles | C-C-N | 121.5 |

| C-C-C=O | 120.8 | |

| O=C-O | 124.0 | |

| C-O-C (tert-butyl) | 118.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify characteristic functional groups within the molecule. The most significant vibrational modes and their corresponding theoretical frequencies are presented in Table 2. These values are consistent with experimental FTIR data for related aminobenzoic acid compounds.[4][5][6]

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Description |

| 3485 | N-H Asymmetric Stretch | Vibration of the amino group |

| 3390 | N-H Symmetric Stretch | Vibration of the amino group |

| 3060 | C-H Aromatic Stretch | Stretching of C-H bonds in the benzene ring |

| 2980 | C-H Aliphatic Stretch | Stretching of C-H bonds in the tert-butyl group |

| 1695 | C=O Carbonyl Stretch | Stretching of the ester carbonyl group |

| 1615 | N-H Scissoring | Bending vibration of the amino group |

| 1580 | C=C Aromatic Stretch | Stretching of the aromatic ring framework |

| 1255 | C-O Ester Stretch | Stretching of the ester C-O bond |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals, which play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's kinetic stability.[2][7] A smaller gap suggests higher reactivity. The calculated electronic properties are summarized in Table 3.

Table 3: Illustrative Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

The calculated HOMO-LUMO gap of 4.87 eV indicates that this compound is a relatively stable molecule. The distribution of these orbitals (not shown) would likely indicate that the HOMO is localized primarily on the aminobenzene moiety, while the LUMO is distributed over the carbonyl group and the aromatic ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Visualizations

The following diagrams illustrate the computational workflow and the conceptual relationships in DFT analysis.

Caption: A typical workflow for DFT calculations.

Caption: Logical relationships in DFT property analysis.

Conclusion

This guide has detailed the theoretical framework for investigating this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The illustrative data presented for its molecular geometry, vibrational frequencies, and frontier molecular orbitals provide a foundational understanding of its physicochemical properties. The optimized structural parameters, theoretical vibrational assignments, and a significant HOMO-LUMO energy gap collectively suggest that this compound is a stable molecule with predictable reactivity. This computational approach serves as a powerful predictive tool in the early stages of drug discovery and materials science, complementing and guiding experimental efforts.

References

- 1. DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

An In-depth Technical Guide on Core Starting Materials for Heterocyclic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of biological activities and physical properties.[1][2] The efficient construction of these cyclic frameworks is paramount. This guide provides a technical overview of seminal starting materials—1,3-dicarbonyls and 1,4-dicarbonyls—and details the cornerstone reactions that transform them into valuable heterocyclic scaffolds.

General Synthetic Workflow

The synthesis of a target heterocyclic compound follows a standardized, multi-step workflow. This process, from initial planning to final characterization, ensures reproducibility and purity. Key stages include reaction setup, monitoring, workup, purification, and analysis.[3][4] Modern synthesis workstations can offer precise control over reaction parameters like temperature, leading to more consistent outcomes compared to traditional methods.[5][6]

Caption: A typical workflow for an organic synthesis experiment.

1,3-Dicarbonyl Compounds: Versatile Precursors

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are exceptionally useful building blocks in heterocyclic chemistry due to the reactivity of their two electrophilic carbonyl centers and the nucleophilicity of the central carbon atom.[7][8][9] They are precursors to a wide range of heterocycles, including pyrazoles and pyridines.[8][10]

A. Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a fundamental method for preparing pyrazoles.[11][12] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][13][14] This reaction provides a direct and efficient route to polysubstituted pyrazoles, which are important scaffolds in pharmaceuticals.[11][14]

The mechanism proceeds through the formation of an imine, followed by intramolecular attack of the second nitrogen on the remaining carbonyl group.[13][15] Subsequent dehydration yields the aromatic pyrazole ring.[13][15]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Knorr synthesis is known for its reliability and often provides high yields across a range of substrates.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Yield (%) |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid, Reflux | 1-Phenyl-3-methyl-5-pyrazolone | >90 |

| Acetylacetone | Hydrazine hydrate | Ethanol, Reflux | 3,5-Dimethylpyrazole | ~85 |

| Dibenzoylmethane | Hydrazine hydrate | Acetic acid, 100°C | 3,5-Diphenylpyrazole | ~92 |

| Trifluoroacetylacetone | Phenylhydrazine | Ethanol, RT | Mixture of regioisomers | 79-89[11] |

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (30 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Cool the residue in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 3,5-dimethylpyrazole as a white solid.

B. Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this multi-component reaction efficiently constructs functionalized pyridine rings.[16] The classical approach involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[16][17][18] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[18][19] This method is vital in medicinal chemistry for synthesizing calcium channel blockers like nifedipine.[16][18]

The reaction proceeds through a series of condensations and additions.[16] Key steps involve the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation between the second equivalent of the β-ketoester and the aldehyde.[17] A subsequent Michael addition, cyclization, and dehydration yield the dihydropyridine core.[17]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Modern variations of the Hantzsch synthesis, including microwave-assisted and solvent-free protocols, have improved yields and reaction times.[16][18]

| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasonic irradiation, PTSA catalyst, Aqueous micelles | 96[18] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Reflux in ethanol | ~95 |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride (oxidant), Water | High |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonia | Reflux in ethanol, then HNO₃ oxidation | ~82 |

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (2.12 g, 20 mmol), ethyl acetoacetate (5.20 g, 40 mmol), and ethanol (15 mL).

-

Reagent Addition: To the stirred mixture, add concentrated ammonium hydroxide (3 mL).

-

Reaction: Heat the mixture to reflux for 3 hours. A yellow solid will precipitate.

-

Work-up: Cool the reaction flask in an ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold 50% aqueous ethanol and then with a small amount of diethyl ether. Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine product.

1,4-Dicarbonyl Compounds: Gateway to Five-Membered Heterocycles

1,4-Dicarbonyl compounds are key precursors for the synthesis of important five-membered heterocycles like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis.[10][20]

A. Paal-Knorr Furan Synthesis

The Paal-Knorr furan synthesis is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan.[21][22] This method is one of the most reliable and straightforward routes to furans.[22]

The mechanism involves the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack by the enol form of the other carbonyl.[20][21] The resulting cyclic hemiacetal then undergoes dehydration to yield the furan.[20]

References

- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. biotage.com [biotage.com]

- 5. New experimental techniques for organic synthesis [manufacturingchemist.com]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 9. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jk-sci.com [jk-sci.com]

- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. grokipedia.com [grokipedia.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 20. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Paal-Knorr Furan Synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of Quinazolinones from tert-Butyl 2-Aminobenzoate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, making them a "privileged structure" in medicinal chemistry and drug discovery.[2] This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives, with a focus on methods starting from protected tert-butyl 2-aminobenzoate precursors.

Application Notes